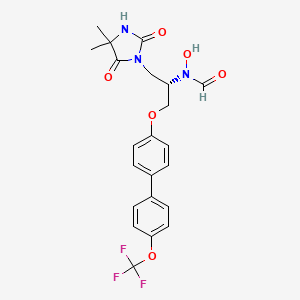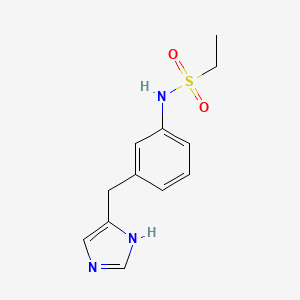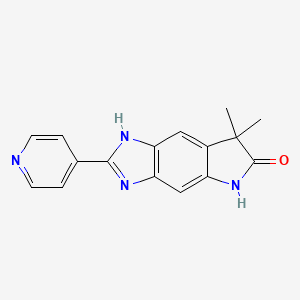
Adibendan
Vue d'ensemble
Description
L’Adibendan est un inhibiteur sélectif de la phosphodiestérase 3 (PDE3), une classe d’enzymes impliquées dans la régulation des niveaux intracellulaires de l’adénosine monophosphate cyclique (AMPc). Il a été étudié pour ses effets potentiels sur le débit cardiaque et la dilatation des vaisseaux sanguins . L’this compound est connu pour ses propriétés cardiotoniques, ce qui en fait un composé intéressant pour la recherche cardiovasculaire .
Applications De Recherche Scientifique
Adibendan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of PDE3 inhibitors and their effects on cAMP levels.
Biology: Investigated for its role in modulating intracellular signaling pathways.
Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases, particularly heart failure.
Industry: Utilized in the development of new cardiotonic agents and other pharmaceutical applications.
Mécanisme D'action
L’Adibendan exerce ses effets principalement en inhibant la PDE3, ce qui entraîne une augmentation des niveaux intracellulaires d’AMPc. Cela, à son tour, améliore la force de contraction des cellules musculaires cardiaques et favorise la vasodilatation. Le composé inhibe sélectivement l’activité de la PDE3 avec une CI50 de 2,0 μM, tandis que ses effets sur la PDE1 et la PDE2 sont significativement plus faibles . L’effet inotrope positif de l’this compound est en partie médié par l’AMPc, et il peut également augmenter la sensibilité des protéines contractiles au calcium .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Adibendan interacts with enzymes, proteins, and other biomolecules in the body. It selectively inhibits phosphodiesterase III (PDE III) activity concentration-dependently . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
This compound influences cell function by increasing the calcium sensitivity of the myocardium . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition. It selectively inhibits phosphodiesterase III (PDE III) activity . This inhibition can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in laboratory settings. It has been observed that this compound exerts a concentration-dependent positive inotropic effect in papillary muscles
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to exert a positive inotropic effect in guinea-pig hearts
Metabolic Pathways
This compound is involved in metabolic pathways related to the regulation of phosphodiesterase III (PDE III) activity . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels.
Méthodes De Préparation
L’Adibendan peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 7,7-diméthyl-2-(pyridin-4-yl)-5,7-dihydroimidazo[4,5-f]indol-6(1H)-one avec des réactifs appropriés dans des conditions contrôlées . La production industrielle de l’this compound implique généralement l’utilisation de réactifs et de solvants de haute pureté pour garantir la cohérence et la qualité du produit final .
Analyse Des Réactions Chimiques
L’Adibendan subit plusieurs types de réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former divers produits d’oxydation.
Réduction : Le composé peut être réduit à l’aide d’agents réducteurs courants.
Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du cycle pyridinique, pour former différents dérivés.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
L’this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur les inhibiteurs de la PDE3 et leurs effets sur les niveaux d’AMPc.
Biologie : Investigé pour son rôle dans la modulation des voies de signalisation intracellulaires.
Médecine : Étudié pour ses effets thérapeutiques potentiels dans le traitement des maladies cardiovasculaires, notamment l’insuffisance cardiaque.
Industrie : Utilisé dans le développement de nouveaux agents cardiotoniques et d’autres applications pharmaceutiques.
Comparaison Avec Des Composés Similaires
L’Adibendan est souvent comparé à d’autres inhibiteurs de la PDE3 comme la milrinone et le pimobendan. Bien que les trois composés partagent des mécanismes d’action similaires, l’this compound est reconnu pour sa puissance et sa sélectivité plus élevées pour la PDE3 . D’autres composés similaires comprennent la saterinone et l’enoximone, qui inhibent également la PDE3 mais peuvent avoir des profils pharmacocinétiques et des applications cliniques différents .
Propriétés
IUPAC Name |
7,7-dimethyl-2-pyridin-4-yl-1,5-dihydropyrrolo[2,3-f]benzimidazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-16(2)10-7-12-13(8-11(10)20-15(16)21)19-14(18-12)9-3-5-17-6-4-9/h3-8H,1-2H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLQBBHUNDMTEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC3=C(C=C2NC1=O)N=C(N3)C4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30143358 | |
| Record name | Adibendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100510-33-6 | |
| Record name | Adibendan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100510-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adibendan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100510336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adibendan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30143358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ADIBENDAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E87N3L27KX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


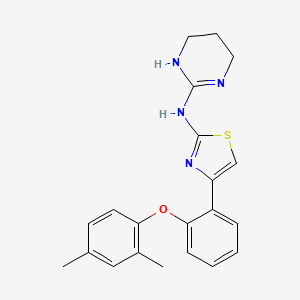
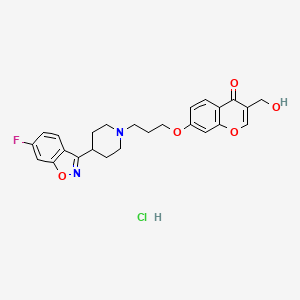
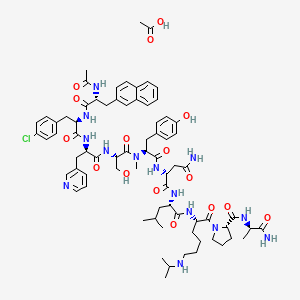
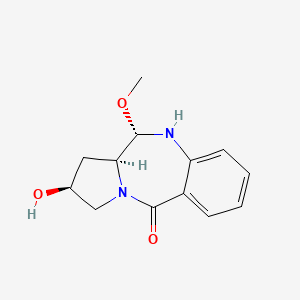
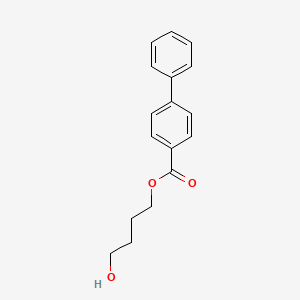
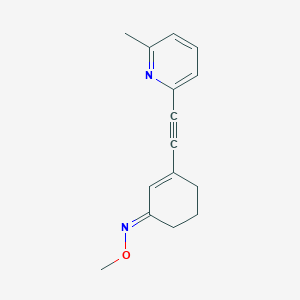
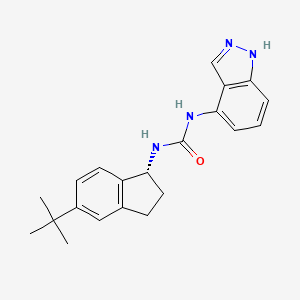
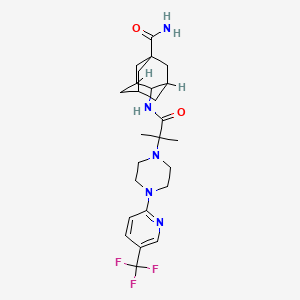
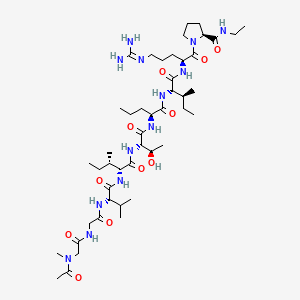
![(2S,3R,4S)-1-[2-(dibutylamino)-2-oxoethyl]-2-(2,2-dimethylpentyl)-4-(7-methoxy-1,3-benzodioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1664308.png)
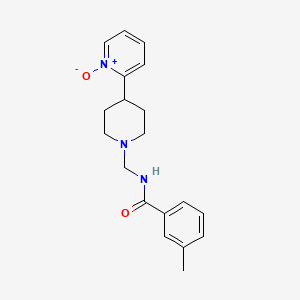
![8-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-7-fluoro-9-methyl-4-oxoquinolizine-3-carboxylic acid;hydrochloride](/img/structure/B1664310.png)
